molecular formula C14H18N2O5 B1652924 Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate CAS No. 1637781-51-1

Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate

Cat. No.: B1652924
CAS No.: 1637781-51-1
M. Wt: 294.30
InChI Key: PPPFTYSVHDNEKF-VXGBXAGGSA-N
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Description

Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-bromoacetate and 4-methoxy-3-nitrobenzaldehyde.

    Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbon, leading to ring closure.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including solvent choice, temperature, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring-opening leads to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the aziridine ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to a variety of functionalized compounds.

Scientific Research Applications

Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3R)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The nitro group may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate: Lacks the nitro group, leading to different reactivity and applications.

    Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate:

Properties

IUPAC Name

tert-butyl (2R,3S)-3-(4-methoxy-3-nitrophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)12-11(15-12)8-5-6-10(20-4)9(7-8)16(18)19/h5-7,11-12,15H,1-4H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFTYSVHDNEKF-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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